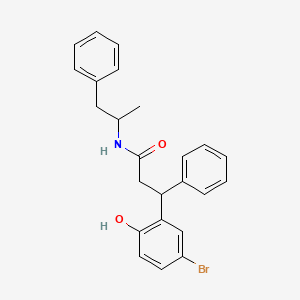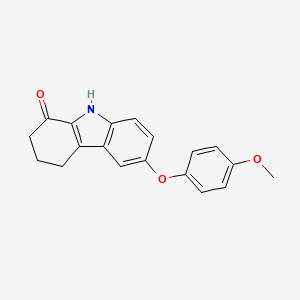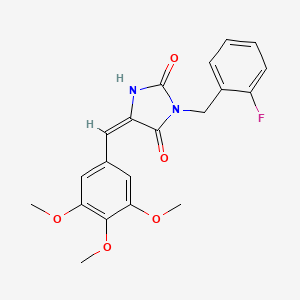
2-(1-Adamantyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ADAMANTAN-1-YL)-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that features an oxadiazole ring substituted with an adamantane group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction of adamantane-1-carboxylic acid hydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.
Substitution Reactions: The introduction of the adamantane and nitrophenyl groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of the oxadiazole intermediate with adamantyl chloride and 4-nitrophenyl chloride in the presence of a base such as triethylamine can lead to the formation of the final compound.
Industrial Production Methods
Industrial production methods for 2-(ADAMANTAN-1-YL)-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl₂).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is 2-(ADAMANTAN-1-YL)-5-(4-AMINOPHENYL)-1,3,4-OXADIAZOLE.
Substitution: Depending on the nucleophile used, various substituted oxadiazole derivatives can be formed.
Scientific Research Applications
2-(ADAMANTAN-1-YL)-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, antiviral, or anticancer agent due to the presence of the oxadiazole ring, which is known for its biological activity.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Chemical Biology: It can be used as a probe to study biological processes involving nitroaromatic compounds and their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE depends on its specific application:
Antimicrobial Activity: The nitro group can undergo bioreduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components, ultimately resulting in cell death.
Anticancer Activity: The compound may interact with DNA or proteins involved in cell division, thereby inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(ADAMANTAN-1-YL)-5-(4-AMINOPHENYL)-1,3,4-OXADIAZOLE: This compound is similar but features an amino group instead of a nitro group, which can significantly alter its biological activity and chemical reactivity.
2-(ADAMANTAN-1-YL)-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE:
Uniqueness
2-(ADAMANTAN-1-YL)-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE is unique due to the combination of the adamantane and nitrophenyl groups, which impart distinct steric and electronic properties. These features can enhance its stability and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H19N3O3/c22-21(23)15-3-1-14(2-4-15)16-19-20-17(24-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 |
InChI Key |
YGBTUCBJPTYOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11592930.png)
![methyl 4-[(3aS,4R,9bR)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B11592950.png)
![7-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11592953.png)
![11-(2-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11592955.png)
![1,3-dimethyl-5-(4-methylphenyl)-6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11592957.png)
![5-(2-methyl-4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11592961.png)

![3-(1-{[(2-bromophenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid](/img/structure/B11592965.png)

![6-chloro-3-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11592969.png)
![6-Benzyl-1,3-dimethyl-5-p-tolyl-1,6-dihydro-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B11592971.png)
![13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11592977.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11592989.png)
